N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene sulfonamide group and a piperazine ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound interacts with its targets and reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these transporters, which can lead to changes in nucleotide synthesis and adenosine regulation .
Pharmacokinetics
The compound’s interaction with ents suggests that it may have an impact on the absorption, distribution, metabolism, and excretion (adme) properties of nucleosides and nucleotides .
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine regulation, potentially affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with ents and its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted naphthalene sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and as an antipsychotic medication.
Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Piperazine derivatives
Naphthalene sulfonamides
Fluorophenyl compounds
Uniqueness: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its specific structural features and the combination of functional groups, which contribute to its unique biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements and innovations in the future.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c23-20-9-3-4-10-21(20)26-16-14-25(15-17-26)13-12-24-29(27,28)22-11-5-7-18-6-1-2-8-19(18)22/h1-11,24H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJZWXXMWONCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.